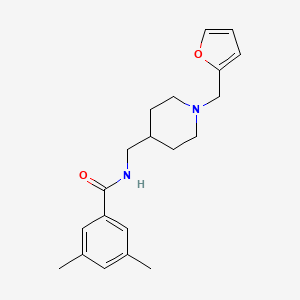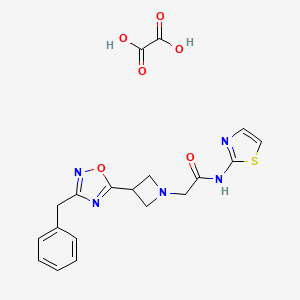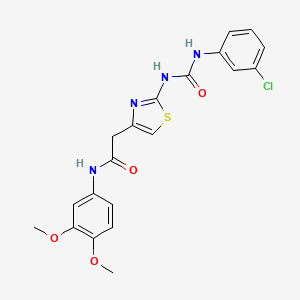
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazole and acetamide derivatives typically involves condensation reactions, with carbodiimide condensation being a common method for the preparation of novel derivatives. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was facilitated by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, indicating a similar synthetic approach might be applicable for the target compound (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds containing thiazole and acetamide groups often exhibits significant interactions and orientations that define their properties. For example, in a related acetamide compound, the chlorophenyl ring orientation with respect to the thiazole ring was found to be at a minimal angle, suggesting a compact and specific molecular structure that might be reflected in the target compound as well (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical behavior of thiazole and acetamide derivatives, including their reactivity and potential interactions, can be inferred from studies on similar molecules. For instance, the presence of chlorophenyl and acetamide functionalities often involves intermolecular interactions like hydrogen bonding, which play a critical role in determining the chemical reactivity and stability of these compounds.
Physical Properties Analysis
The physical properties of such complex molecules are influenced by their molecular structure. Characteristics like solubility, melting point, and crystalline form can be deduced from related compounds' behavior. For example, the detailed crystallographic analysis provides insights into the intermolecular interactions that impact the physical properties (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity (pKa values), reactivity towards various reagents, and stability under different conditions, are pivotal for understanding the compound's behavior in biological systems or chemical processes. For instance, the determination of pKa values of similar acetamide derivatives sheds light on their acidic nature and potential protonation sites, which are crucial for predicting the compound's reactivity and interactions with biological molecules (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
- The structural analysis of similar acetamide compounds, like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals specific orientations between chlorophenyl and thiazole rings, which are significant in understanding the compound's molecular interactions and properties (Saravanan et al., 2016).
Antiproliferative and Anticancer Potential
- Derivatives of acetamide-thiadiazol, such as in the study by Toolabi et al. (2022), have been synthesized and evaluated as antiproliferative agents, showing significant cytotoxic effects on various cancer cell lines (Toolabi et al., 2022).
Synthesis and Characterization
- Novel acetamide derivatives, including those with thiadiazol and chlorophenyl groups, have been synthesized using specific catalysis methods, contributing to advancements in chemical synthesis techniques (Yu et al., 2014).
Herbicidal Applications
- Chloroacetamide compounds, similar in structure, have been used as herbicides in various agricultural applications, indicating potential utility in plant growth regulation or pest control (Weisshaar & Böger, 1989).
Antimicrobial and Antitubercular Properties
- Acetamide-thiazolidinones and azetidinones, related to the compound , have shown significant antimicrobial and antitubercular activities, suggesting potential applications in infectious disease management (Patel et al., 2006).
Inhibition of Fatty Acid Synthesis
- Chloroacetamides like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide have been studied for their ability to inhibit fatty acid synthesis in certain algae, potentially relevant for biochemical and environmental studies (Weisshaar & Böger, 1989).
Propiedades
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-28-16-7-6-14(9-17(16)29-2)22-18(26)10-15-11-30-20(24-15)25-19(27)23-13-5-3-4-12(21)8-13/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYBWLFJVWMJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)
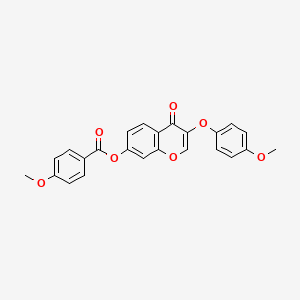

![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)
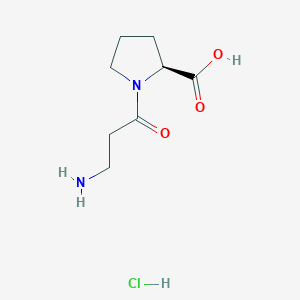
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)
![(Z)-ethyl 1-benzyl-2-((2,3-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2487025.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)
